molecular formula C12H16N2O3 B1481101 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2098010-19-4

2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1481101
CAS No.: 2098010-19-4
M. Wt: 236.27 g/mol
InChI Key: WWORKOUAFVQVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Hexahydroindoles and Isoquinolinones : Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids have been used in synthesizing various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These compounds have significant potential in the synthesis of novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones (Juma et al., 2009).

  • Formation of Schiff Base Ligands : The compound has been involved in the synthesis of Schiff base ligands like [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid. These ligands are important for creating transition metal complexes with potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015).

  • Reactivity with Pentaphenylantimony : The interaction of pentaphenylantimony with derivatives of this compound has been studied, leading to the formation of new compounds with potential applications in material science (Gubanova et al., 2020).

  • Synthesis of Heterocyclic Hydroxylamine Derivatives : This compound has been used in the synthesis of 1-(2-Oxopyrimidino) oxyacetic acid and 1-hydroxy-2-oxopyrimidine, which are important for studying the properties and reactions of heterocyclic hydroxylamine derivatives (Zvilichovsky, 1968).

  • Development of Pyrimidinone and Oxazinone Derivatives : Research has shown the utility of this compound in synthesizing various pyrimidinone and oxazinone derivatives, which are explored for their potential antimicrobial activities (Hossan et al., 2012).

Properties

IUPAC Name

2-(4-cyclohexyl-6-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17/h6,8-9H,1-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWORKOUAFVQVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 3
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 4
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 5
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 6
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid

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